molecular formula C11H14ClNO2 B12108300 (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12108300
M. Wt: 227.69 g/mol
InChI Key: LWFBRHSTNWMMGN-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the cyclization of functionalized acyclic substrates. One common method includes the amination and cyclization of acyclic precursors under specific reaction conditions . Another approach involves the oxidation of pyrrolidine derivatives . These methods often require precise control of reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry practices . This method allows for the rapid and efficient synthesis of pyrrolidine derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2R,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1

InChI Key

LWFBRHSTNWMMGN-DHTOPLTISA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)C2=CC=CC=C2.Cl

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.